

Application Note: Chromatographic Separation of Endoxifen and Endoxifen-d5

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Compound of Interest		
Compound Name:	Endoxifen-d5	
Cat. No.:	B602733	Get Quote

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Introduction

Endoxifen, a potent active metabolite of tamoxifen, is crucial for the efficacy of breast cancer therapy. Its therapeutic drug monitoring is essential to ensure optimal patient outcomes. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Endoxifen and its deuterated internal standard, **Endoxifen-d5**, in biological matrices. This method provides the high selectivity and sensitivity required for clinical research and drug development.

Principle

The method employs reverse-phase liquid chromatography for the separation of Endoxifen and **Endoxifen-d5**, followed by detection using tandem mass spectrometry. The use of a deuterated internal standard (**Endoxifen-d5**) corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.

ExperimentalMaterials and Reagents

 Endoxifen and Endoxifen-d5 (E/Z mixture 1:1) were procured from Toronto Research Chemicals.[1][2]



- HPLC-grade methanol, acetonitrile, formic acid, and water were used.[3]
- Control drug-free human plasma/serum was obtained from healthy volunteers.[2][3]

Chromatographic Conditions

A variety of LC-MS/MS methods have been successfully employed for the analysis of Endoxifen and its deuterated internal standard. The following table summarizes the key parameters from several validated methods.

Parameter	Method 1	Method 2	Method 3
Column	Poroshell 120 EC-C18 with HSS T3 precolumn	Kinetex C18 (100 x 4.6 mm)	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in Water	Water with 0.5% Formic Acid and 2 mM Ammonium Formate	4 mM Ammonium Formate buffer (pH 3.5)
Mobile Phase B	0.1% Formic acid in Methanol	Acetonitrile with 0.5% Formic Acid	Acetonitrile
Gradient	Isocratic at 44% B for 2 min, linear gradient to 75% B over 3 min, hold for 0.2 min, return to initial over 1.3 min	Linear gradient from 40% to 95% B in 2.5 min	30%-52.5% B (0-6 min), 52.5%-80% B (6-6.1 min), 80% B (6.1-7 min), 80%-30% B (7-7.1 min), 30% B (7.1-10 min)
Flow Rate	Not specified	0.8 mL/min	0.6 mL/min
Injection Volume	2 μL	5 μL	7 μL
Column Temp.	Not specified	50°C	Not specified
Autosampler Temp.	10°C	10°C	Not specified
Run Time	6.5 min	4.5 min	10.0 min

Mass Spectrometry Conditions



Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)	Declusterin g Potential (V)
Endoxifen	374.2	58.2	30	49	60
Endoxifen-d5	379.3	58.2	30	49	60

Protocols

Standard Solution Preparation

- Stock Solutions: Prepare individual stock solutions of Endoxifen and Endoxifen-d5 in methanol or ethanol at a concentration of 1 mg/mL. Store at -20°C in amber vials to protect from light.
- Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., methanol or acetonitrile) to create working standard solutions for calibration curves and quality control samples.

Sample Preparation (Plasma/Serum)

This protocol outlines a protein precipitation method, which is a common and efficient technique for sample clean-up.

- Aliquoting: Thaw frozen plasma or serum samples and vortex. Aliquot 50-100 μL of the sample into a microcentrifuge tube.
- Internal Standard Addition: Add a specific volume of the Endoxifen-d5 internal standard working solution to each sample, except for the blank.
- Protein Precipitation: Add three volumes of cold acetonitrile or methanol containing the internal standard to each sample.



- Vortexing: Vortex the samples vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate.
- Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
- Injection: Inject the prepared sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Endoxifen quantification.

Parameter	Result	
Linearity Range (Z-Endoxifen)	0.5 - 50 ng/mL	
Correlation Coefficient (r²)	> 0.99	
Intra-assay Precision (%CV)	≤ 12.1%	
Inter-assay Precision (%CV)	≤ 7.76%	
Intra-assay Accuracy (%Bias)	± 6.71%	
Inter-assay Accuracy (%Bias)	± 8.71%	
Recovery	> 90%	

Visualizations

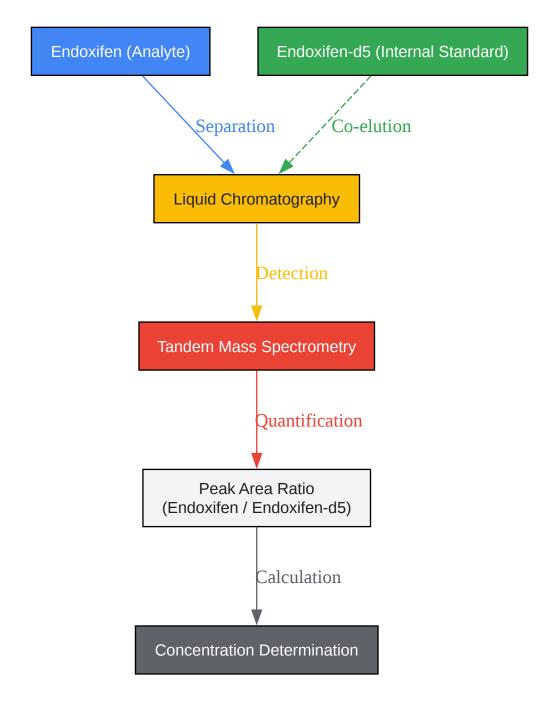




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Caption: Experimental workflow for the LC-MS/MS analysis of Endoxifen.





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Caption: Logical relationship of the analytical components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Endoxifen and its deuterated internal standard in biological samples. The detailed protocol and performance data demonstrate its suitability for therapeutic drug



monitoring and pharmacokinetic studies, aiding in the optimization of tamoxifen therapy for breast cancer patients. The high selectivity of LC-MS/MS is crucial for accurately distinguishing Endoxifen from other tamoxifen metabolites, which is essential for reliable clinical decision-making.

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